molecular formula C8H12N4O3 B1392499 N-(3-methylphenyl)guanidine nitrate CAS No. 164658-45-1

N-(3-methylphenyl)guanidine nitrate

Cat. No. B1392499
M. Wt: 212.21 g/mol
InChI Key: CYYHRNKYDPISDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of guanidines, which would include “N-(3-methylphenyl)guanidine nitrate”, involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalyzed guanidylation .


Chemical Reactions Analysis

The decomposition of guanidine nitrate, a related compound, is not initiated in the condensed phase as the guanidinium cation and the nitrate anion are highly stable . The most likely mechanism involves isomerization of guanidine nitrate followed by a proton transfer in the gas phase to yield nitric acid and guanidine .

Scientific Research Applications

  • Photovoltaics and Solar Energy N-(3-methylphenyl)guanidine nitrate (GuNO3) has been explored for its potential in improving the performance of dye-sensitized solar cells (DSSCs). Research indicates that adding GuNO3 to I−/I3−-based electrolytes enhances the power conversion efficiency of DSSCs. This is achieved by increasing both the photocurrent density and the open-circuit voltage. The presence of guanidinium cation and NO3− in the electrolyte contributes to this improvement, notably through shifts in the conduction band edge of TiO2 nanoparticles (Nath, Jun, & Lee, 2016).

  • Organic Synthesis Guanidine nitrate has been used as a reagent in the synthesis of various organic compounds. A notable application is in the synthesis of symmetrical and unsymmetrical N,N'-diaryl guanidines through a copper/N-methylglycine-catalyzed coupling reaction. This method offers good to excellent yields and presents a convenient approach for creating these compounds, which have potential applications in various fields (Xing, Zhang, Lai, Jiang, & Ma, 2012).

  • Nanotechnology and Catalysis In the field of nanotechnology and catalysis, N-(3-methylphenyl)guanidine nitrate has been utilized in the synthesis of nitrogen-doped nano TiO2. This material exhibits excellent photocatalytic activity under visible light, demonstrated in the decomposition of pollutants like methyl orange and dichlorophenol. Its efficiency is particularly notable under sunlight, offering a promising avenue for environmental cleanup and sustainable chemistry applications (Baruwati & Varma, 2011).

  • Analytical Chemistry Guanidine nitrate has been employed in analytical chemistry, particularly in methods for measuring isotopic ratios of oxygen in nitrate samples. This application underscores its utility in geochemical and environmental studies, where precise measurements of isotopic compositions are crucial (Bräuer & Strauch, 2000).

  • Thermal Analysis The thermal decomposition properties of guanidine nitrate have been extensively studied, particularly in relation to its use in gas-generating agents for airbags. Understanding these properties is crucial for ensuring safety and effectiveness in automotive applications (Mei, Cheng, Li, Zhu, Yan, & Li, 2013).

Safety And Hazards

The safety data sheet for guanidine nitrate, a related compound, indicates that it may intensify fire as it is an oxidizer. It is harmful if swallowed or inhaled, causes serious eye damage, and is harmful to aquatic life .

Future Directions

The degradation of guanidine nitrate upon exposure to nitrogen oxide gases has been studied . This research could potentially be extended to “N-(3-methylphenyl)guanidine nitrate”. The transition from guanidine nitrate to ammonium nitrate was observed with powder X-ray diffraction analysis . This altered exothermic and pressure-release behavior is expected to affect the performance of guanidine nitrate-based pyrotechnics .

properties

IUPAC Name

2-(3-methylphenyl)guanidine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.HNO3/c1-6-3-2-4-7(5-6)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYHRNKYDPISDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C(N)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)guanidine nitrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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